molecular formula C8H7NO2 B11802893 6-Aminobenzofuran-4-ol

6-Aminobenzofuran-4-ol

Cat. No.: B11802893
M. Wt: 149.15 g/mol
InChI Key: HNQDEZGKRQYGJV-UHFFFAOYSA-N
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Description

6-Aminobenzofuran-4-ol is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring This particular compound features an amino group at the 6-position and a hydroxyl group at the 4-position on the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobenzofuran-4-ol can be achieved through several methods. One common approach involves the cyclization of ortho-aminophenols with appropriate reagents to form the benzofuran ring. For instance, the reaction of 2-aminophenol with glyoxylic acid under acidic conditions can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the amino and hydroxyl groups at the desired positions on the benzofuran ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-Aminobenzofuran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Aminobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Aminobenzofuran-4-carboxylic acid
  • 6-Aminobenzofuran-4-methanol
  • 6-Aminobenzofuran-4-amine

Uniqueness

6-Aminobenzofuran-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the benzofuran ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications. Compared to its analogs, this compound exhibits distinct reactivity and biological activity profiles, which can be leveraged for specific scientific and industrial purposes .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

6-amino-1-benzofuran-4-ol

InChI

InChI=1S/C8H7NO2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,10H,9H2

InChI Key

HNQDEZGKRQYGJV-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=CC(=C21)O)N

Origin of Product

United States

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